

Application Notes and Protocols: Apernyl-XR for Secondary Cardiovascular Event Prevention

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Compound of Interest

Compound Name:	Apernyl
CAS No.:	57762-41-1
Cat. No.:	B1228721

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These application notes provide a detailed experimental design for a Phase II clinical research study on **Apernyl-XR**, a hypothetical extended-release formulation of acetylsalicylic acid. The study aims to evaluate its efficacy and safety for the secondary prevention of cardiovascular events.

Introduction

Acetylsalicylic acid is a cornerstone of secondary prevention for cardiovascular diseases. However, its use is associated with gastrointestinal side effects. **Apernyl-XR** is an extended-release formulation designed to improve gastrointestinal tolerability while maintaining therapeutic efficacy. This document outlines the protocol for a Phase II, randomized, double-blind, active-control study to test this hypothesis.

Research Question and Hypothesis

Research Question: Is **Apernyl-XR** non-inferior to standard enteric-coated acetylsalicylic acid in preventing major adverse cardiovascular events (MACE) and does it demonstrate a superior gastrointestinal safety profile in patients with a history of coronary artery disease?

Hypothesis: **Apernyl**-XR is non-inferior to standard enteric-coated acetylsalicylic acid in terms of MACE and is associated with a lower incidence of gastrointestinal adverse events.

Study Design and Population

Study Design

A Phase II, randomized, double-blind, active-control, multicenter study.

Patient Population

- Inclusion Criteria:
 - Age 40-85 years.
 - History of myocardial infarction (>12 months prior to enrollment).
 - Currently on a stable daily dose of 81 mg or 100 mg of enteric-coated acetylsalicylic acid for at least 3 months.
 - Willing and able to provide informed consent.
- Exclusion Criteria:
 - History of active gastrointestinal bleeding within the last 12 months.
 - Known hypersensitivity to acetylsalicylic acid or other NSAIDs.
 - Concomitant use of anticoagulants or other antiplatelet agents.
 - Severe renal or hepatic impairment.

Experimental Protocols

Randomization and Blinding

Patients will be randomized in a 1:1 ratio to receive either **Apernyl**-XR (100 mg daily) or standard enteric-coated acetylsalicylic acid (100 mg daily). Both the investigators and the patients will be blinded to the treatment allocation. An independent statistical team will perform the randomization using a computer-generated sequence.

Treatment

- Investigational Arm: **Apernyl-XR** 100 mg, one tablet orally, once daily.
- Active Control Arm: Enteric-coated acetylsalicylic acid 100 mg, one tablet orally, once daily.
- Duration of Treatment: 12 months.

Outcome Measures

Primary Efficacy Outcome:

- Composite of major adverse cardiovascular events (MACE):
 - Cardiovascular death
 - Non-fatal myocardial infarction
 - Non-fatal ischemic stroke

Primary Safety Outcome:

- Incidence of major gastrointestinal bleeding (defined by GUSTO criteria).

Secondary Outcomes:

- Incidence of dyspepsia and other minor gastrointestinal symptoms (evaluated using the GSRS questionnaire).
- Platelet aggregation assays (light transmission aggregometry).
- Patient-reported outcomes on quality of life (SF-36 questionnaire).

Data Presentation

All quantitative data will be summarized in the following tables for clear comparison between the two treatment arms.

Table 1: Baseline Characteristics of Study Participants

Characteristic	Apernyl-XR (N=...)	Enteric-Coated ASA (N=...)	p-value
Age (years, mean ± SD)			
Gender (Male/Female, %)			
BMI (kg/m ² , mean ± SD)			
Comorbidities (%)			
- Hypertension			
- Diabetes Mellitus			
- Hyperlipidemia			
Concomitant Medications (%)			
- Statins			
- Beta-blockers			
- ACE inhibitors/ARBs			

Table 2: Efficacy Outcomes at 12 Months

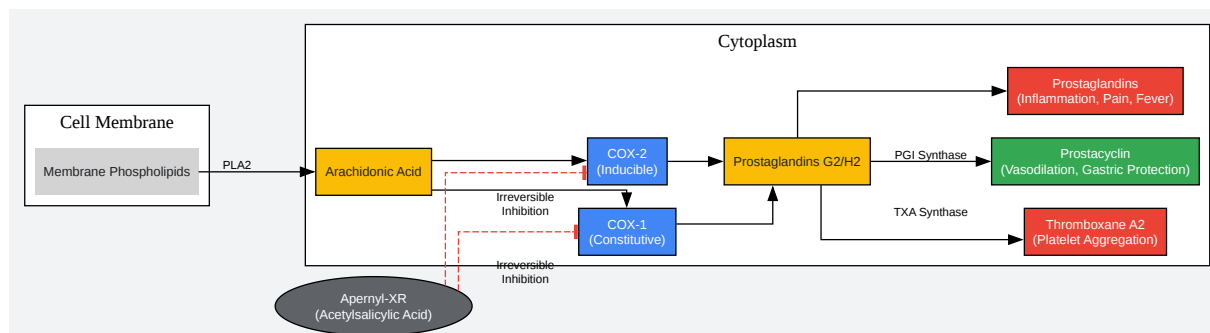
Outcome	Apernyl-XR (N=...)	Enteric-Coated ASA (N=...)	Hazard Ratio (95% CI)	p-value (non-inferiority)
Primary Composite MACE (n, %)				
- Cardiovascular Death				
- Non-fatal Myocardial Infarction				
- Non-fatal Ischemic Stroke				

Table 3: Safety Outcomes at 12 Months

Outcome	Apernyl-XR (N=...)	Enteric-Coated ASA (N=...)	Relative Risk (95% CI)	p-value
Major GI Bleeding (n, %)				
Minor GI Bleeding (n, %)				
Dyspepsia (GSRS score, mean ± SD)				
Any Adverse Event (n, %)				
Serious Adverse Events (n, %)				

Visualizations

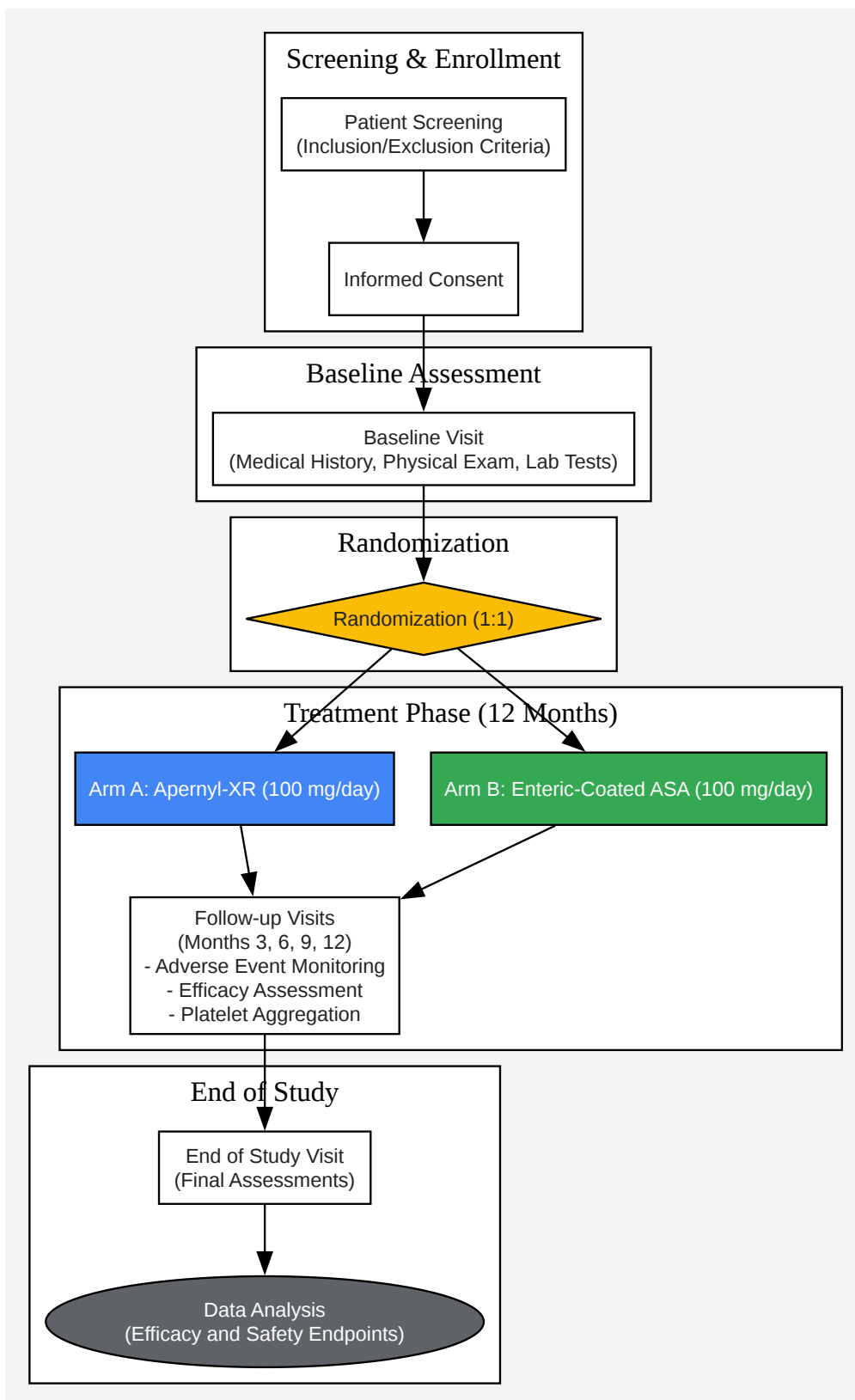
Signaling Pathway of Acetylsalicylic Acid



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Caption: Mechanism of action of **Apernyl-XR** via irreversible inhibition of COX-1 and COX-2 enzymes.

Experimental Workflow of the Clinical Study



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Caption: Patient journey and key stages of the **Apernyl-XR** Phase II clinical trial.

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